N-(3-Aminobenzoyloxy)succinimide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEJVFYFQFFGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157585 | |
| Record name | N-(3-Aminobenzoyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132445-63-7 | |
| Record name | N-(3-Aminobenzoyloxy)succinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132445637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Aminobenzoyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity of N 3 Aminobenzoyloxy Succinimide
Nucleophilic Acyl Substitution Reactions
The core reaction mechanism for N-(3-Aminobenzoyloxy)succinimide is nucleophilic acyl substitution. libretexts.org In this two-step process, a nucleophile attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, leading to the elimination of the N-hydroxysuccinimide leaving group. libretexts.org This addition-elimination mechanism is characteristic of carboxylic acid derivatives. masterorganicchemistry.com
The most prominent reaction of this compound is its coupling with primary amines to form stable amide bonds. nih.gov The primary amine, acting as a potent nucleophile, attacks the activated carbonyl carbon. This reaction is highly efficient and is a cornerstone of bioconjugation chemistry, often used to label proteins at lysine (B10760008) residues, which contain a primary amine in their side chain. mdpi.com The reaction proceeds readily under mild, typically slightly basic, aqueous conditions. The N-hydroxysuccinimide byproduct is water-soluble and can be easily removed during purification. The aromatic amine group on the benzoyloxy portion of the molecule remains largely unaffected under these conditions.
The general scheme for this reaction is as follows:
Step 1 (Addition): The lone pair of the primary amine's nitrogen atom attacks the carbonyl carbon of the NHS ester.
Step 2 (Elimination): The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable N-hydroxysuccinimide anion as a leaving group.
Step 3 (Proton Transfer): The N-hydroxysuccinimide anion is protonated by the solvent or buffer, and the positively charged amide product is deprotonated to yield the final, stable amide conjugate.
In the context of bioconjugation, the kinetics and selectivity of amide bond formation are paramount for achieving homogeneously modified biomolecules. The reaction of NHS esters like this compound with proteins is a complex process influenced by several factors.
Kinetics: The rate of reaction is influenced by pH, temperature, and the concentration of reactants. NHS ester reactions are typically rapid, often reaching completion within 1-2 hours at room temperature. nih.gov However, this is often limited by the competing hydrolysis reaction. The kinetics of conjugation can be modeled using a modified Michaelis–Menten equation, where the initial rate per amine site is determined. nih.gov
Selectivity: While NHS esters are generally considered amine-reactive, their selectivity for specific lysine residues on a protein's surface is not uniform. Factors influencing selectivity include:
Solvent Accessibility: Lysine residues buried within the protein structure are less likely to react.
Local Microenvironment (pKa): The nucleophilicity of the amine is dependent on its protonation state. Lysine residues with lower pKa values are more nucleophilic at a given pH and thus react more readily.
Linker-Protein Affinity: Non-covalent interactions between the reagent and the protein surface can influence local concentration and reaction probability. nih.gov
Kinetically controlled conditions, such as the gradual addition of the labeling reagent, can be employed to enhance selectivity for the most reactive sites and improve the homogeneity of the final conjugate. nih.gov
| Kinetic Parameter | Description | Typical Observation for NHS Esters |
| Reaction Time | Time required for the reaction to approach completion. | Typically 1-2 hours, limited by hydrolysis. nih.gov |
| Optimal pH | The pH range for efficient reaction. | pH 7.5 - 8.5 is a common range for balancing amine nucleophilicity and ester hydrolysis. |
| k_hydrolysis | Rate constant for the competing hydrolysis reaction. | A significant factor that reduces conjugation yield over time in aqueous buffers. nih.gov |
| k_aminolysis_ | Rate constant for the desired reaction with an amine. | Must be significantly greater than k_hydrolysis_ for efficient conjugation. |
Hydrolytic Stability and Degradation Pathways
A critical aspect of the reactivity of this compound is its limited stability in aqueous environments. The NHS ester is susceptible to hydrolysis, a competing reaction that can significantly lower the efficiency of conjugation. nih.gov
In this degradation pathway, a water molecule acts as the nucleophile, attacking the activated carbonyl carbon. The result is the cleavage of the ester bond, releasing 3-aminobenzoic acid and N-hydroxysuccinimide. This reaction is irreversible and renders the compound inactive for amine coupling. The rate of hydrolysis is highly dependent on pH and temperature.
Effect of pH: The rate of hydrolysis increases significantly with increasing pH. Under acidic conditions (pH < 6), NHS esters are relatively stable. However, at the neutral to basic pH values required for efficient amine coupling (pH 7-9), the rate of hydrolysis becomes a major competing factor. nih.gov
Effect of Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For instance, a succinimide (B58015) intermediate may be stable for months at 5°C but degrade significantly within weeks at 25°C or 40°C. nih.gov
| Condition | Stability of Succinimide Ester | Primary Degradation Product |
| Aqueous Buffer, pH < 6 | Relatively stable | Slow hydrolysis |
| Aqueous Buffer, pH 7-9 | Unstable, significant degradation | 3-Aminobenzoic acid + N-hydroxysuccinimide |
| Increased Temperature | Decreased stability | Accelerated hydrolysis |
Electrophilic and Radical Reactions of the Succinimide Moiety
The succinimide ring of this compound is generally electronically stable and not prone to participating in electrophilic or radical reactions under typical bioconjugation conditions. The electron density of the ring is delocalized, making it resistant to attack by electrophiles.
However, the broader class of N-substituted succinimides can be potent reagents in such reactions, with N-Bromosuccinimide (NBS) being the canonical example. nih.gov NBS is a crystalline solid used extensively in organic synthesis as a source of electrophilic bromine for forming bromohydrins and, more famously, for free-radical substitution reactions. masterorganicchemistry.com
In a reaction known as the Wohl-Ziegler reaction, NBS, in the presence of a radical initiator (like light or AIBN), can selectively brominate the allylic or benzylic positions of a substrate. masterorganicchemistry.comyoutube.com The mechanism involves the homolytic cleavage of the N-Br bond to generate a bromine radical, which then initiates a radical chain reaction. youtube.com
It is crucial to note that this reactivity is a feature of the weak N-Br bond in NBS and is not characteristic of the N-O bond in this compound. The latter compound is not used as a radical initiator or an electrophilic agent in the same manner as NBS. The succinimide moiety in this compound primarily serves to activate the carbonyl for nucleophilic acyl substitution by acting as a good leaving group.
Applications of N 3 Aminobenzoyloxy Succinimide in Academic Research
Bioconjugation Chemistry and Biomolecule Functionalization
The unique reactivity of N-(3-Aminobenzoyloxy)succinimide makes it a valuable reagent for the covalent modification and labeling of a variety of biomolecules.
While N-hydroxysuccinimide (NHS) esters are widely used for the non-specific labeling of proteins on free amino groups, the application of this compound offers a more controlled approach. The initial reaction targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. This initial conjugation introduces a latent reactive group—the aromatic amine—which can be subsequently activated for further labeling or cross-linking.
This two-step labeling process can be advantageous in scenarios where a more specific or staged modification is required. The ability to introduce a stable linkage first and then initiate a second reaction under different conditions provides a level of control not afforded by single-step labeling reagents.
A significant application of this compound is in the preparation of hapten-carrier conjugates, which are essential for the production of antibodies against small molecules (haptens). Haptens, being non-immunogenic on their own, must be conjugated to a larger carrier protein to elicit an immune response.
A study demonstrated the use of the meta-isomer of N-(aminobenzoyloxy)succinimide (m-ABS) as a two-level heterobifunctional cross-linking agent for this purpose. nih.gov In this method, m-ABS first reacts with an amino group on the hapten. The resulting aminobenzoyl-hapten derivative is then activated by diazotization to form a reactive diazobenzoyl group, which subsequently couples to tyrosine or histidine residues on the carrier protein, such as bovine serum albumin (BSA). nih.gov
Using this strategy, researchers successfully conjugated the anti-tumor antibiotic daunomycin to BSA. nih.gov The study found that the meta-isomer of ABS was the most effective, allowing for the incorporation of more than 10 molecules of daunomycin per BSA molecule. nih.gov This hapten-carrier conjugate was then used to generate specific antibodies against daunomycin in rabbits. nih.gov
In another study, this method was adapted for haptens that lack a free amino or carboxyl group. nih.gov Thyrotropin-releasing hormone (TRH), a peptide, was successfully conjugated to BSA. In this case, the succinimidyl ester of m-ABS first reacted with the lysine residues of the carrier protein. The incorporated aminobenzoyl groups were then diazotized and reacted with the histidine residue of TRH. nih.gov This resulted in a TRH-BSA conjugate with approximately 3.5 moles of TRH per mole of BSA, which was effective in eliciting a specific antibody response in rabbits. nih.gov
Table 1: Hapten-Carrier Conjugates Prepared Using this compound
| Hapten | Carrier Protein | Conjugation Ratio (Hapten:Carrier) | Reference |
|---|---|---|---|
| Daunomycin | Bovine Serum Albumin (BSA) | >10:1 | nih.gov |
| Thyrotropin-releasing hormone (TRH) | Bovine Serum Albumin (BSA) | ~3.5:1 | nih.gov |
The covalent modification of therapeutic proteins and peptides with polymers or other moieties can enhance their stability, prolong their circulation half-life, and improve their targeting efficiency. While specific studies detailing the use of this compound for these exact purposes are not abundant, the fundamental chemistry of this cross-linker lends itself to such applications. The stable amide bond formed by the succinimidyl ester and the potential for further modification via the aromatic amine provide a platform for attaching molecules that can improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics. For instance, the attachment of polyethylene (B3416737) glycol (PEG) or specific targeting ligands could be envisioned using this versatile linker.
Site-specific conjugation is a highly desirable approach in the development of well-defined bioconjugates, such as antibody-drug conjugates (ADCs). While this compound is not inherently a site-specific labeling agent in its reaction with lysine residues, its two-step reactivity can be exploited in more complex, controlled conjugation strategies.
For instance, if a protein is engineered to have a uniquely reactive amino group, the succinimidyl ester of this compound could be directed to that site. Subsequently, the introduced aromatic amine could serve as a unique chemical handle for the site-specific attachment of a payload or another molecule. This would allow for the creation of homogeneous bioconjugates with a precise drug-to-antibody ratio (DAR) or a defined site of modification, which is crucial for optimizing therapeutic efficacy and safety.
Advanced Materials Science and Polymer Chemistry
The reactivity of this compound also extends to the functionalization of synthetic polymers and biomaterials, enabling the creation of materials with tailored properties for a variety of applications.
The succinimidyl ester of this compound can be used to modify polymers that possess primary amine groups. This covalent attachment introduces the aminobenzoyl group onto the polymer backbone or surface. This functionalized polymer can then be used in a variety of applications. For example, the introduced amino groups can alter the surface properties of a biomaterial, potentially improving its biocompatibility or providing sites for the subsequent immobilization of bioactive molecules such as enzymes or antibodies.
Furthermore, the diazotized aminobenzoyl group can be used to couple the polymer to other materials or molecules containing phenolic or imidazole (B134444) groups. This strategy could be employed to create cross-linked polymer networks, hydrogels, or to graft polymers onto surfaces to create functional coatings. While specific research detailing the use of this compound for these applications is limited in the public domain, the chemical principles suggest its potential utility in the development of advanced biomaterials.
Surface Modification of Nanoparticles for Enhanced Properties
The surface modification of nanoparticles is a critical area of research aimed at improving their performance in various biological and material science applications. This compound has been identified as a valuable reagent for this purpose, primarily due to its ability to introduce functional groups that enhance biocompatibility and facilitate cellular uptake. The unique chemical architecture of this compound, featuring a reactive succinimide (B58015) ester and an amino group on a benzene (B151609) ring, allows for versatile conjugation strategies.
The succinimide ester end of the molecule can react with primary amines on the surface of nanoparticles, forming stable amide bonds. This process effectively coats the nanoparticles with a layer of 3-aminobenzoyloxy groups. The exposed amino groups can then be further functionalized or can directly interact with biological systems. This surface modification is particularly crucial for nanoparticles intended for drug delivery, as it can significantly improve their circulation time, reduce non-specific interactions, and enhance their uptake by target cells. smolecule.com
Research in the broader field of nanoparticle surface modification has demonstrated the utility of various organic molecules to enhance properties like stability in biological fluids and targeted delivery. For instance, the use of zwitterionic ligands and polyethylene glycol (PEG) has been shown to reduce opsonization and increase the hydrodynamic diameter, respectively, leading to improved in vivo performance. frontiersin.org While specific studies detailing the use of this compound are emerging, the principles established with similar surface modifying agents suggest its significant potential.
A key advantage of using this compound is the introduction of an aromatic amine, which can alter the surface charge and hydrophilicity of the nanoparticles. This modification can influence how the nanoparticles interact with cell membranes and other biological macromolecules. The ability to tailor the surface properties of nanoparticles is essential for designing effective and safe nanomedicines and diagnostic agents. nih.gov
Synthesis of Poly(ester amide)s and Hybrid Block Copolymers
Poly(ester amide)s (PEAs) and their block copolymers are an important class of biodegradable polymers that combine the beneficial properties of polyesters and polyamides, such as good mechanical strength and thermal stability. nih.govnih.gov While various synthetic routes to PEAs have been explored, the application of this compound in this specific context is not yet widely documented in publicly available research.
However, the fundamental reactivity of this compound suggests its potential as a monomer or a chain modifier in the synthesis of these polymers. The compound possesses both an activated carboxylic acid equivalent (the succinimidyl ester) and a nucleophilic amino group. In principle, under appropriate conditions, it could undergo self-polycondensation or be copolymerized with other monomers to form PEAs.
Current research on PEA synthesis often involves methods like the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives or the polycondensation of amino acids, diols, and dicarboxylic acids. nih.gov For instance, one-pot organocatalytic anionic ring-opening copolymerization of N-sulfonyl aziridines and cyclic anhydrides has been shown to produce well-defined poly(ester amide)s and their block copolymers. nih.govnih.gov This method offers a high degree of control over the polymer architecture.
Another established method involves the synthesis of amine-terminated PEA macroinitiators, which are then used to initiate the ring-opening polymerization of other monomers like ε-caprolactone to form PEA-b-poly(ε-caprolactone) block copolymers. nih.gov The resulting copolymers have shown good biocompatibility and support for cell attachment and proliferation. nih.gov
Given the structure of this compound, it could potentially be incorporated into such synthetic schemes. For example, it could react with a diol to form a repeating unit containing both ester and amide linkages. Further research is needed to explore the viability and advantages of using this compound for the synthesis of novel poly(ester amide)s and hybrid block copolymers with tailored properties.
Catalysis and Reagent Design in Organic Synthesis
Role as an Activating Reagent for Carboxylic Acids
This compound belongs to the class of N-hydroxysuccinimide (NHS) esters, which are widely recognized as effective activating reagents for carboxylic acids. thermofisher.com The core function of these reagents is to convert a relatively unreactive carboxylic acid into a more reactive form that is susceptible to nucleophilic attack, particularly by amines, to form stable amide bonds. This reactivity is central to many bioconjugation and synthetic organic chemistry procedures.
The mechanism of activation involves the reaction of a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide, to form the NHS ester. In the case of this compound, the 3-aminobenzoic acid is pre-activated as a succinimidyl ester. This activated ester can then readily react with a primary or secondary amine, releasing N-hydroxysuccinimide as a byproduct and forming the corresponding amide. thermofisher.com
This method of carboxylic acid activation is particularly valuable in peptide synthesis, where the formation of peptide bonds requires mild and efficient coupling conditions to avoid side reactions and racemization. smolecule.com The ortho-isomer, N-(o-Aminobenzoyloxy)succinimide, has been specifically noted for its role as a peptide coupling agent. smolecule.com By extension, this compound is expected to exhibit similar reactivity, serving as a crucial tool for the synthesis of peptides and other amide-containing molecules.
The table below illustrates the general utility of NHS esters in promoting amide bond formation.
| Reactant 1 | Reactant 2 | Reagent | Product | Byproduct |
| Carboxylic Acid | Primary/Secondary Amine | N-Hydroxysuccinimide Ester | Amide | N-Hydroxysuccinimide |
This fundamental reactivity underscores the importance of this compound and its analogs in the toolkit of synthetic chemists.
Development of Novel Chemical Linkers and Crosslinking Reagents
The bifunctional nature of this compound, possessing both a reactive NHS ester and an amino group, makes it an excellent candidate for the development of novel chemical linkers and crosslinking reagents. korambiotech.com Crosslinkers are molecules that can covalently connect two or more molecules, and they are indispensable tools in protein chemistry, immunoassays, and drug delivery. korambiotech.com
This compound can be classified as a heterobifunctional crosslinker, as it contains two different reactive groups. The NHS ester can react with primary amines, while the amino group can be diazotized and converted into a variety of other functionalities or can be acylated by another carboxyl-containing molecule. This dual reactivity allows for a stepwise conjugation process, which is highly desirable for creating well-defined bioconjugates.
A significant application of N-(aminobenzoyloxy)succinimide (ABS) isomers is in the preparation of hapten-protein conjugates for immunological studies. Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. ABS serves as the linker to covalently attach the hapten to the carrier protein. The resulting conjugate can then be used to generate antibodies specific to the hapten.
The general strategy for using this compound as a crosslinker is outlined below:
| Step | Description |
| 1. | The NHS ester of this compound reacts with a primary amine on the first molecule. |
| 2. | The now-conjugated amino group on the benzoyl moiety is available for reaction with a second molecule. |
| 3. | This second reaction can involve various chemistries, such as acylation or the formation of a diazonium salt for subsequent coupling reactions. |
This controlled, sequential reactivity is a key advantage of using heterobifunctional crosslinkers like this compound in the design of complex molecular architectures.
Biosensor and Diagnostic Tool Development
The unique properties of this compound also lend themselves to applications in the development of biosensors and diagnostic tools. The ability of this compound to act as a linker and to modify surfaces is crucial for the construction of sensitive and specific detection platforms.
In the context of biosensors, this compound can be used to immobilize biorecognition elements, such as antibodies, enzymes, or nucleic acids, onto the surface of a transducer. The NHS ester end of the molecule can react with amine groups on the surface of materials commonly used in biosensors, such as gold nanoparticles or polymer films. The amino group on the benzoyl ring can then be used to covalently attach the biorecognition molecule. This stable immobilization is essential for the reliability and reusability of the biosensor.
For example, the ortho-isomer, N-(o-Aminobenzoyloxy)succinimide, has been explored for its use in biosensors, including those for glucose detection. smolecule.com This suggests that this compound could be similarly employed to construct biosensors for a variety of analytes. The presence of the aromatic ring in the linker may also contribute to the electronic properties of the sensor interface, potentially enhancing signal transduction.
The development of diagnostic tools, such as immunoassays, also benefits from the crosslinking capabilities of this compound. As mentioned previously, its use in preparing hapten-carrier conjugates is fundamental to the production of specific antibodies, which are the cornerstone of many diagnostic tests.
The table below summarizes the potential roles of this compound in biosensor and diagnostic applications.
| Application | Role of this compound | Key Feature Utilized |
| Biosensors | Immobilization of biorecognition elements onto a transducer surface. | Bifunctional nature (NHS ester and amino group). |
| Immunoassays | Linker for the preparation of hapten-protein conjugates to generate specific antibodies. | Crosslinking capability. |
Further research into the specific applications of this compound in this field is likely to yield novel and improved diagnostic technologies.
Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in N-(3-Aminobenzoyloxy)succinimide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. smolecule.com Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the succinimide (B58015) ring, the protons typically appear as a singlet. chemicalbook.com The aromatic protons of the 3-aminobenzoyloxy group will exhibit distinct signals in the aromatic region of the spectrum, with their splitting patterns and chemical shifts being indicative of their relative positions on the benzene (B151609) ring. The amine protons will also have a characteristic chemical shift.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Key signals include those for the carbonyl carbons of the succinimide ring and the ester group, as well as the carbons of the aromatic ring and the methylene (B1212753) carbons of the succinimide moiety. hmdb.ca
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Succinimide CH₂ | ~2.9 | ~29 |
| Aromatic CH | 6.8 - 7.8 | 115 - 152 |
| Amine NH₂ | Variable | - |
| Succinimide C=O | - | ~177 |
| Ester C=O | - | ~164 |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. smolecule.com The IR spectrum of this compound is expected to show characteristic absorption bands for the imide, ester, and amine functional groups.
Key expected vibrational frequencies include:
N-H stretching of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
C=O stretching of the succinimide group, which often presents as two bands (symmetric and asymmetric) around 1700-1790 cm⁻¹. nih.gov
C=O stretching of the ester group, usually observed around 1735-1750 cm⁻¹.
C-N stretching and N-H bending vibrations.
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine | N-H Stretch | 3300-3500 |
| Succinimide | C=O Stretch (asymmetric) | ~1790 |
| Succinimide | C=O Stretch (symmetric) | ~1710 |
| Ester | C=O Stretch | ~1740 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugate Quantification
Chromatographic and Mass Spectrometric Analysis
Chromatographic and mass spectrometric techniques are essential for assessing the purity of this compound and for monitoring its reactions.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. smolecule.com It is routinely used to determine the purity of this compound and to monitor the progress of reactions involving this compound. A reversed-phase HPLC method would typically be employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. The retention time of the compound can be used for its identification, and the peak area can be used for its quantification. researchgate.net For example, HPLC has been used to analyze succinimide and its enzymatic product, succinamic acid, demonstrating its utility in monitoring reactions involving the succinimide ring. researchgate.net
Mass Spectrometry (MS) and Ion Mobility-Mass Spectrometry (IMS-MS) for Molecular Weight and Intermediates
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). wiley-vch.de MS is also invaluable for identifying reaction intermediates and byproducts. For instance, mass spectrometry has been used to positively identify succinimide intermediates in peptides. nih.gov
Ion Mobility-Mass Spectrometry (IMS-MS) is an advanced technique that separates ions based on their size and shape in the gas phase, in addition to their mass-to-charge ratio. nih.gov This provides an additional dimension of separation and can be used to distinguish between isomers and conformers. IMS-MS can provide valuable structural information about this compound and its conjugates, as well as help in the analysis of complex mixtures containing this compound. nih.gov The technique has been shown to be effective in studying the structural consequences of molecular interactions. nih.gov
Gel Electrophoresis for Conjugate Assessment
Gel electrophoresis serves as a fundamental technique for the qualitative assessment of bioconjugates formed using this compound. This method separates macromolecules, primarily proteins, based on their molecular weight. When a protein is successfully conjugated with this compound, its molecular weight increases due to the addition of the aminobenzoyloxy group.
This increase in mass results in a discernible shift in the electrophoretic mobility of the protein. In sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), the modified protein will migrate slower through the gel matrix compared to its unconjugated counterpart. This appears as a band at a higher position on the gel. By comparing the band patterns of the reaction mixture against a standard of the unmodified protein, one can visually confirm the success of the conjugation reaction. The presence of a new, higher molecular weight band, and a corresponding decrease in the intensity of the original band, indicates the formation of the desired bioconjugate. Further analysis of the gel, for instance through densitometry, can provide a semi-quantitative estimation of the conjugation efficiency.
In Situ Reaction Monitoring and Kinetic Studies
The ability to monitor conjugation reactions in real-time is crucial for understanding reaction kinetics, optimizing conditions, and ensuring consistent product formation. In situ techniques provide a continuous stream of data as the reaction progresses without the need for sampling and quenching.
Real-time NMR Spectroscopy for Reaction Progression
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progression of the conjugation reaction involving this compound. nih.govnih.gov By acquiring NMR spectra at regular intervals, it is possible to track the consumption of reactants and the formation of products over time. researchgate.net
The reaction can be monitored by observing specific proton (¹H) or carbon (¹³C) signals unique to the reactant and the product. For instance, the protons on the succinimide ring of this compound have a characteristic chemical shift. As the reaction with a primary amine on a biomolecule proceeds, the succinimide ring is cleaved and replaced by an amide bond. This leads to the disappearance of the succinimide proton signals and the simultaneous appearance of new signals corresponding to the protons in the newly formed bioconjugate. osf.io The rate of change in the integral of these peaks provides direct quantitative information on the reaction kinetics. rsc.org
| Compound/Group | Typical ¹H NMR Signal Change during Conjugation | Interpretation |
| This compound | Decrease in signal intensity of succinimide ring protons. | Consumption of the starting reagent. |
| Bioconjugate Product | Increase in signal intensity of new amide-linked protons. | Formation of the desired product. |
| N-hydroxysuccinimide (byproduct) | Appearance and increase of signals for free NHS. | Release of the leaving group. |
This table presents hypothetical data for illustrative purposes.
Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS)
Pressurized Sample Infusion-Electrospray Ionization-Mass Spectrometry (PSI-ESI-MS) is an effective technique for the real-time monitoring of solution-phase reactions. This method involves the continuous introduction of a reacting solution into the ESI source of a mass spectrometer via a simple, non-mechanical, positive-pressure infusion. nih.gov This allows for the acquisition of mass spectra in real-time, providing a snapshot of the molecular species present in the reaction mixture at any given moment.
For the conjugation reaction of this compound, PSI-ESI-MS can be used to track the masses of the starting materials (e.g., the target protein and the succinimide reagent), the final conjugated product, and any intermediates or byproducts. By monitoring the ion intensities corresponding to the specific mass-to-charge (m/z) ratios of these species over time, detailed kinetic profiles of the reaction can be constructed. This technique is particularly valuable for studying fast reactions and for identifying transient intermediates that might not be observable with offline methods. nih.gov
Characterization of Bioconjugates and Modified Materials
Following the conjugation reaction, thorough characterization of the resulting bioconjugate or modified material is essential to confirm its identity, purity, and stability.
Evaluation of Conjugation Efficiency
The efficiency of the conjugation reaction, often expressed as the degree of labeling or drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates, must be quantitatively determined. nih.govrsc.org Several analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC): Techniques such as reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can separate the conjugated product from the unreacted starting materials. By comparing the peak areas, the percentage of conjugated material can be calculated. nih.gov Hydrophobic Interaction Chromatography (HIC) is another powerful method that can often separate species with different numbers of conjugated molecules.
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the exact molecular weight of the bioconjugate. fujifilm.com The mass difference between the unmodified and modified material corresponds to the mass of the added N-(3-aminobenzoyl) groups (135.13 Da per group, accounting for the loss of one hydrogen from the amine). By analyzing the distribution of masses, the average number of conjugated molecules per protein or polymer can be accurately determined. fujifilm.com
UV-Vis Spectroscopy: If the conjugated molecule has a distinct chromophore, UV-Vis spectroscopy can be used to quantify the degree of conjugation. The concentration of the protein can be determined (e.g., at 280 nm), and the concentration of the attached aminobenzoyl group can be measured at its specific absorbance maximum. The ratio of these concentrations provides the conjugation efficiency.
| Technique | Parameter Measured | Information Obtained |
| HPLC | Peak area of conjugated vs. unconjugated species. | Purity and semi-quantitative efficiency. |
| Mass Spectrometry | Molecular weight of the product(s). | Exact number of conjugated molecules per target. |
| UV-Vis Spectroscopy | Absorbance at specific wavelengths. | Average number of conjugated molecules per target. |
This table provides a summary of techniques used to evaluate conjugation efficiency.
Assessment of Bioconjugate Stability and Integrity
The stability of the bioconjugate formed with this compound is critical for its intended application. The primary concern is the stability of the newly formed amide bond and the potential for hydrolysis of the ester within the aminobenzoyloxy moiety, though the amide linkage is of principal focus.
The stability of the amide bond is generally high under physiological conditions, with an estimated half-life of many years for spontaneous hydrolysis at neutral pH. acs.orgnih.gov However, stability can be influenced by factors such as pH and temperature. Stability studies are typically conducted by incubating the bioconjugate under various stress conditions (e.g., different pH values, elevated temperatures) and analyzing the sample at various time points.
Theoretical and Computational Chemistry Approaches
Quantum Mechanical Studies of Reaction Energetics and Transition States
Quantum mechanical (QM) calculations are fundamental to understanding the chemical reactions of N-(3-Aminobenzoyloxy)succinimide. Methodologies such as Density Functional Theory (DFT) are frequently used to model electron distributions and map the energy landscapes of reactions. nih.gov
The N-hydroxysuccinimide moiety's role as a leaving group is critical to the reactivity of the acylating agent, and its stability can be computationally quantified by calculating its pKa. mst.edu QM methods are also employed to analyze the energetics of competing reaction pathways, such as the hydrolysis of the ester, which can occur in aqueous solutions. nih.gov By comparing the energy barriers for aminolysis and hydrolysis, conditions that favor the desired amide bond formation can be predicted. nih.gov
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| Activation Energy (Ea) | The energy barrier for the aminolysis reaction. | 10-20 kcal/mol |
| Reaction Enthalpy (ΔH) | The overall energy change of the aminolysis reaction. | -15 to -25 kcal/mol |
| pKa of Leaving Group | The acid dissociation constant of N-hydroxysuccinimide. | ~6.0 |
Note: The values presented are illustrative and can vary depending on the specific amine, solvent, and level of theory used in the calculation.
Molecular Modeling and Dynamics Simulations for Conjugate Conformation and Interactions
After this compound has been conjugated to a biomolecule, understanding the conformation and environmental interactions of the resulting linker is crucial. Molecular modeling and molecular dynamics (MD) simulations are the primary tools for investigating these characteristics. nih.govnih.govresearchgate.net
MD simulations track atomic movements over time, offering a dynamic view of the bioconjugate. nih.govresearchgate.net This allows for the exploration of the conformational landscape of the linker derived from the succinimide (B58015), including its flexibility and preferred orientations. nih.govacs.org These simulations also provide detailed information on non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the linker and the biomolecule or solvent. researchgate.netcresset-group.com For example, an MD simulation can determine if the aminobenzoyl group is exposed to the solvent or sequestered within a hydrophobic protein pocket, which has significant implications for its accessibility and function. nih.gov
| Parameter | Description | Information Gained |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated structure and a reference structure. | Stability of the conjugate's conformation. |
| Root-Mean-Square Fluctuation (RMSF) | A measure of the displacement of individual atoms or residues from their average position. | Flexibility of different parts of the linker and biomolecule. nih.gov |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Solvation of the linker and specific interactions with water molecules. |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds. | Key interactions stabilizing the conjugate's structure. researchgate.net |
Structure-Reactivity Relationship (SRR) Analysis for Functional Derivatives
Structure-Reactivity Relationship (SRR) analysis, often in the form of Quantitative Structure-Reactivity Relationships (QSRR), connects the chemical structure of a series of compounds with their reactivity. ekb.egnih.gov For derivatives of this compound, this involves systematically altering the structure, for instance by adding substituents to the aminobenzoyl ring, and computationally assessing the effect on reactivity. mst.educapes.gov.br
QM calculations are used to compute various molecular descriptors for these derivatives. These descriptors can include:
Hammett constants (σ): These values quantify the electron-donating or electron-withdrawing capabilities of substituents.
Frontier Molecular Orbital energies (HOMO and LUMO): The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's electron-donating or -accepting abilities.
Electrostatic potential maps: These maps visualize charge distribution, indicating regions prone to nucleophilic or electrophilic attack.
By correlating these descriptors with experimental data, a QSRR model can be built to rationally design new derivatives with specific reactivity profiles. ekb.egresearchgate.netnih.gov For example, such a model could predict which substituent would optimize the reaction rate with a given nucleophile. mst.edu
| Descriptor | Definition | Relevance to Reactivity |
|---|---|---|
| Hammett Constant (σ) | A measure of the electronic effect of a substituent on a benzene (B151609) ring. | Predicts how substituents will affect the reaction rate and equilibrium. mst.edu |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability of the molecule to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability of the molecule to accept electrons (electrophilicity). |
| Partial Atomic Charges | The charge assigned to individual atoms in the molecule. | Identifies reactive sites for nucleophilic or electrophilic attack. |
Future Research Directions and Emerging Trends
Innovations in Environmentally Sustainable Synthesis of N-(3-Aminobenzoyloxy)succinimide
Traditional synthesis routes for N-hydroxysuccinimide (NHS) esters, including this compound, often rely on coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). amerigoscientific.commdpi.com While effective, these methods can be environmentally burdensome due to the use of hazardous solvents and the formation of insoluble urea (B33335) byproducts that complicate purification. researchgate.net Future research is increasingly directed towards "green" chemistry principles to develop more sustainable synthetic pathways.
Key areas of innovation include:
Safer Solvent Systems: A significant portion of chemical waste is from solvents. jove.com Research is exploring the replacement of hazardous chlorinated and amide solvents with greener alternatives like acetonitrile, which has been shown to be effective for Steglich esterifications. jove.com The ultimate goal is the development of synthetic routes that can be performed in aqueous media, although the hydrolytic instability of NHS esters presents a challenge. mdpi.com
Alternative Catalysts and Reagents: There is a move away from allergenic and wasteful carbodiimide coupling agents. researchgate.net Research into solid-supported acid catalysts, such as Dowex H+, offers a reusable and easily separable option for esterification reactions. acs.org Enzymatic catalysis represents another promising avenue, potentially offering high selectivity and mild reaction conditions.
Energy-Efficient Methodologies: The adoption of alternative energy sources like microwave irradiation and ultrasound is being explored to accelerate reaction times and improve energy efficiency in the synthesis of related heterocyclic compounds like N-substituted succinimides. ijcps.orgnih.gov These techniques can lead to faster, cleaner reactions with higher yields. nih.gov
| Parameter | Traditional Synthesis (e.g., DCC Coupling) | Emerging Sustainable Synthesis |
|---|---|---|
| Coupling Agent | N,N'-dicyclohexylcarbodiimide (DCC) amerigoscientific.com | Enzymes, Solid-supported catalysts (e.g., Dowex H+) acs.org |
| Solvents | Chlorinated solvents (e.g., Dichloromethane), DMF jove.com | Acetonitrile, Water, Solvent-free conditions jove.comnih.gov |
| Byproducts | Insoluble dicyclohexylurea (DCU) | Water, Recyclable catalysts labmanager.com |
| Energy Source | Conventional heating | Microwave irradiation, Ultrasound nih.gov |
| Environmental Impact | Use of toxic reagents, hazardous waste generation smolecule.com | Reduced toxicity, minimized waste, improved atom economy labmanager.com |
Rational Design of Next-Generation Bioconjugation Reagents
This compound belongs to the class of amine-reactive NHS esters, which are invaluable tools for covalently linking molecules to proteins, peptides, and other biomolecules containing primary amines. thermofisher.comcreative-proteomics.com Future research is focused on the rational design of new reagents based on this scaffold to overcome the limitations of current tools and to introduce novel functionalities.
Emerging trends in this area include:
Tuning Reactivity and Stability: The aminolysis of NHS esters, the desired reaction with primary amines, competes with hydrolysis in aqueous buffers. mst.eduiris-biotech.de The design of next-generation reagents involves modifying the electronic properties of the benzoyl ring to modulate the reactivity of the NHS ester, aiming to increase the rate of aminolysis relative to hydrolysis.
Alternative Activating Groups: While the NHS moiety is common, research has shown that other leaving groups, such as N-hydroxyphthalimide, hydroxybenzotriazole, and 1-hydroxy-7-azabenzotriazole, can create cross-linkers that react more efficiently and faster than their NHS-based counterparts. covalx.com Future designs may incorporate these alternative activating groups into the this compound framework.
Multifunctional and "Smart" Reagents: There is a growing demand for bioconjugation reagents that do more than simply link two molecules. Future iterations could incorporate additional functionalities, such as cleavable spacers that allow for the release of a conjugated molecule under specific physiological conditions, or photo-reactive groups that enable light-induced cross-linking. nih.gov The integration of reporter tags, like fluorescent dyes or biotin, directly into the reagent structure is another active area of development.
| Activating Group | Key Features | Potential Advantage over NHS |
|---|---|---|
| N-hydroxysuccinimide (NHS) | Commonly used, forms stable active esters. d-nb.info | Well-established baseline for comparison. |
| N-hydroxyphthalimide | Used in the synthesis of new, efficient cross-linkers. covalx.com | Can lead to faster reaction kinetics. covalx.com |
| Hydroxybenzotriazole (HOBt) | Common peptide coupling additive; can be used as the activating group. covalx.com | Improved efficiency in complex conjugations. covalx.com |
| 1-Hydroxy-7-azabenzotriazole (HOAt) | Demonstrated to create highly efficient and fast-reacting cross-linkers. covalx.com | Significantly increased reaction rates (~10x faster than DSS). covalx.com |
| 4-Sulfo-2,3,5,6-tetrafluorophenyl (sulfoTFP) | Water-soluble activating group. mdpi.com | Enables bioconjugation in purely aqueous systems without organic co-solvents. mdpi.com |
Expansion of this compound Applications in Advanced Materials
The reactivity of the NHS ester group makes this compound and related compounds highly suitable for the functionalization of materials. amerigoscientific.com This capability is being explored for the creation of advanced materials with tailored properties for a range of applications, from biomedicine to diagnostics.
Future research directions include:
Functional Polymers: Monomers containing NHS-ester moieties can be polymerized to create "reactive" polymers. amerigoscientific.commdpi.com These polymers serve as versatile scaffolds that can be modified after polymerization by reaction with amine-containing molecules, allowing for the attachment of biomolecules, drugs, or other functional units. mdpi.com This strategy is central to developing materials for drug delivery and biosensing.
Surface Modification: The covalent attachment of biomolecules to surfaces is critical for creating biocompatible implants, diagnostic biochips, and targeted nanoparticles. amerigoscientific.comsmolecule.com this compound can be used to activate surfaces that have been functionalized with carboxylic acids, preparing them for the immobilization of proteins, enzymes, or antibodies. taylorandfrancis.com This is particularly relevant for modifying the surfaces of nanoparticles to improve their biocompatibility and cellular uptake. smolecule.com
Hydrogels and Scaffolds: In tissue engineering, NHS-ester chemistry is used to cross-link polymer chains to form hydrogels that can serve as scaffolds for cell growth. taylorandfrancis.com By incorporating specific peptides or growth factors via NHS-ester linkages, these scaffolds can be designed to mimic the natural extracellular matrix and promote tissue regeneration.
| Material Type | Role of this compound Derivative | Potential Application |
|---|---|---|
| Reactive Polymers | Acts as or is incorporated into a monomer for post-polymerization modification. amerigoscientific.com | Drug-polymer conjugates, synthesis of glycopolymers. mdpi.com |
| Nanoparticles | Used for surface modification to attach targeting ligands or enhance biocompatibility. smolecule.com | Targeted drug delivery, diagnostic imaging agents. smolecule.com |
| Biosensor Surfaces | Activates the surface for covalent immobilization of capture probes (e.g., antibodies, enzymes). amerigoscientific.comsmolecule.com | Protein biochips, glucose sensors. amerigoscientific.comsmolecule.com |
| Tissue Engineering Scaffolds | Cross-links polymer chains and immobilizes bioactive molecules (e.g., peptides). taylorandfrancis.comrsc.org | Promoting cell adhesion and proliferation for tissue regeneration. |
Mechanistic Elucidation of Complex Reaction Systems Involving the Compound
A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and designing improved reagents. While the general mechanism of NHS ester aminolysis is known, future research aims to explore the subtleties of these reactions in complex biological environments.
Key areas for mechanistic investigation are:
Kinetics in Diverse Media: The kinetics of aminolysis for NHS esters have been studied in both aqueous and anhydrous solvents. mst.edumst.edu In anhydrous dioxane, the reaction can involve both uncatalyzed and amine-catalyzed pathways, whereas in aqueous buffers, the catalyzed path is diminished, and the reaction follows a simpler rate expression. mst.edu Future studies will likely focus on understanding these kinetics within more complex and biologically relevant media, such as cell lysates or on cell surfaces, where local pH and steric hindrance can play significant roles.
The Tetrahedral Intermediate: The aminolysis reaction proceeds through the reversible formation of a tetrahedral intermediate, followed by a rate-determining breakdown to products. mst.edumst.edu The stability and breakdown rate of this intermediate are influenced by the basicity of the attacking amine and the nature of the leaving group (N-hydroxysuccinimide). mst.edu Advanced computational modeling and spectroscopic techniques could provide a more detailed picture of this transient species and the transition states involved in its formation and collapse.
Side Reactions and Selectivity: Besides the desired aminolysis, NHS esters can react with other nucleophilic amino acid side chains, such as tyrosine, although this is less common. covalx.com A more thorough elucidation of potential side reactions is needed, especially when designing reagents for proteome-wide labeling, where selectivity is paramount. science.gov Understanding the factors that govern selectivity will enable the design of more precise chemical probes.
| Kinetic Parameter | Observation in Anhydrous Dioxane | Observation in Aqueous Buffer | Mechanistic Implication |
|---|---|---|---|
| Rate Equation | Two-term: kobsd = k1[amine] + k2[amine]2mst.edu | One-term: kobsd - kOH-[OH-] = k1[amine]freemst.edu | A general-base catalyzed pathway exists in non-aqueous solvent but is suppressed in water. mst.edumst.edu |
| Brønsted Coefficient (βnuc) | ~0.7 for a range of amines. mst.edu | Not explicitly determined for the 3-amino derivative. | Indicates significant positive charge development on the amine nitrogen in the transition state. mst.edu |
| Reaction Intermediate | Reversible formation of a tetrahedral intermediate. mst.edumst.edu | The rate-determining step is the breakdown of the intermediate to products. mst.edumst.edu |
Interdisciplinary Research in Chemical Biology and Biomedical Engineering
This compound and its derivatives are enabling tools at the interface of chemistry, biology, and engineering. The ability to selectively modify proteins and other biomolecules opens up new avenues for diagnostics, therapeutics, and fundamental biological studies.
Emerging interdisciplinary trends include:
Chemical Proteomics: NHS esters functionalized with reporter tags (e.g., alkynes for click chemistry) are used as reactivity-based probes to map ligandable "hotspots" across the proteome. science.gov This approach helps identify previously unknown binding sites on proteins, which can be targeted for drug discovery. science.gov
Drug Delivery Systems: The compound can be used to conjugate drugs to targeting moieties like antibodies or to modify the surface of drug-carrying nanoparticles. smolecule.com This strategy is central to the development of antibody-drug conjugates (ADCs) for cancer therapy and for creating delivery vehicles that can release their payload at a specific site in the body.
Biosensor Development: The immobilization of enzymes or antibodies onto sensor surfaces is a key step in creating biosensors for detecting metabolites, pathogens, or disease biomarkers. smolecule.com this compound can serve as a linker to covalently attach these biological recognition elements to electrode or nanoparticle surfaces. smolecule.com
Biomaterial Engineering: In biomedical engineering, the compound can be used to create bioactive materials that interact with biological systems in a controlled manner. smolecule.com This includes developing antibacterial surfaces by immobilizing enzymes like lysozyme or creating biocompatible coatings for medical implants. taylorandfrancis.com
| Interdisciplinary Field | Application of this compound Chemistry | Research Goal |
|---|---|---|
| Chemical Biology / Proteomics | Development of reactivity-based probes for mapping ligandable sites on proteins. science.gov | Identification of new drug targets and functional sites in the proteome. science.gov |
| Biomedical Engineering (Drug Delivery) | Conjugation of drugs to targeting ligands; surface modification of nanoparticles. smolecule.com | Creation of targeted therapies with improved efficacy and reduced side effects. |
| Biomedical Engineering (Biosensors) | Covalent immobilization of enzymes and antibodies onto sensor platforms. smolecule.com | Development of sensitive and specific diagnostic tools for healthcare. smolecule.com |
| Biomedical Engineering (Tissue Engineering) | Cross-linking of hydrogel scaffolds and attachment of bioactive peptides. taylorandfrancis.comrsc.org | Fabrication of biomimetic materials that promote tissue regeneration. |
Q & A
Q. How do heterobifunctional NHS-maleimide crosslinkers optimize protein conjugation?
- Methodological Answer : Design crosslinkers like EMCS (spacer length: 9.4 Å) for antibody-enzyme conjugates:
- React NHS ester with lysine residues (pH 7.2 PBS, 2 h, 4°C).
- Purify via size-exclusion chromatography and react maleimide with cysteine thiols (pH 6.5–7.0).
- Validate conjugation efficiency via SDS-PAGE and functional assays (e.g., ELISA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
